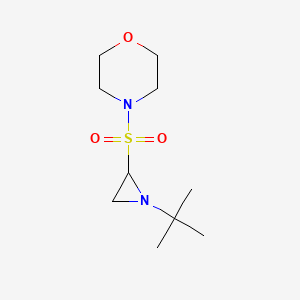
4-(1-tert-Butylaziridine-2-sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-tert-Butylaziridine-2-sulfonyl)morpholine is a complex organic compound that features both aziridine and morpholine functional groups. Aziridines are three-membered nitrogen-containing rings, known for their high reactivity due to ring strain. Morpholine is a six-membered ring containing both nitrogen and oxygen, often used as a building block in organic synthesis. The combination of these two functional groups in a single molecule makes this compound an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-tert-Butylaziridine-2-sulfonyl)morpholine typically involves the reaction of tert-butylaziridine with morpholine in the presence of a sulfonylating agent. Common sulfonylating agents include sulfonyl chlorides or sulfonic anhydrides. The reaction is usually carried out under mild conditions, often at room temperature, to prevent the decomposition of the aziridine ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction time and temperature more precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-tert-Butylaziridine-2-sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The aziridine ring is particularly reactive towards nucleophilic substitution due to its ring strain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while nucleophilic substitution could result in the opening of the aziridine ring to form more complex structures.
Aplicaciones Científicas De Investigación
4-(1-tert-Butylaziridine-2-sulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of aziridine and morpholine derivatives on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or surfactants.
Mecanismo De Acción
The mechanism of action of 4-(1-tert-Butylaziridine-2-sulfonyl)morpholine depends on its specific application. In general, the aziridine ring can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes or the modification of proteins. The morpholine ring can also interact with biological targets, potentially affecting receptor binding or signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine: A simpler compound containing only the aziridine ring.
Morpholine: A simpler compound containing only the morpholine ring.
Sulfonyl Aziridines: Compounds containing an aziridine ring with a sulfonyl group, but without the morpholine ring.
Uniqueness
4-(1-tert-Butylaziridine-2-sulfonyl)morpholine is unique due to the combination of aziridine and morpholine functional groups in a single molecule
Propiedades
Número CAS |
87975-41-5 |
|---|---|
Fórmula molecular |
C10H20N2O3S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
4-(1-tert-butylaziridin-2-yl)sulfonylmorpholine |
InChI |
InChI=1S/C10H20N2O3S/c1-10(2,3)12-8-9(12)16(13,14)11-4-6-15-7-5-11/h9H,4-8H2,1-3H3 |
Clave InChI |
ZKXHSQNPFVCARD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC1S(=O)(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



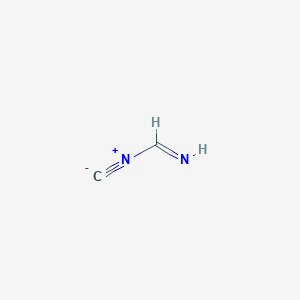
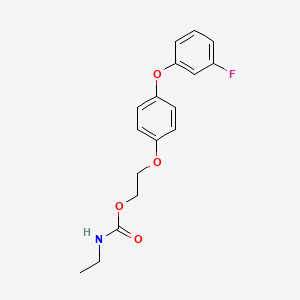

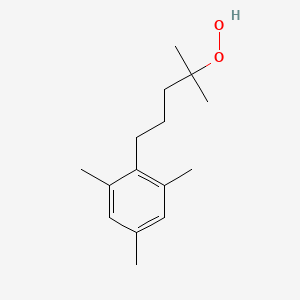
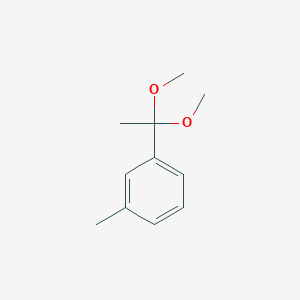
![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
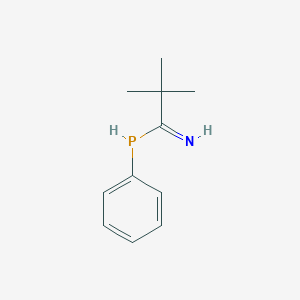

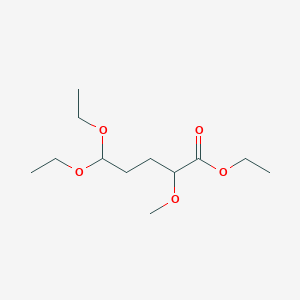

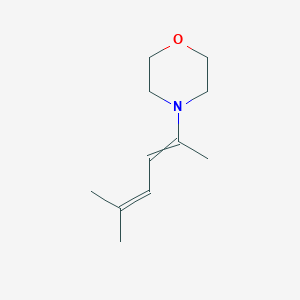
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)

